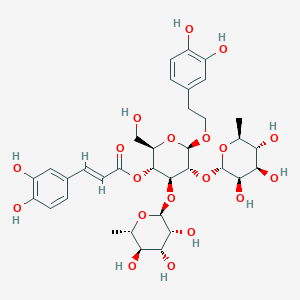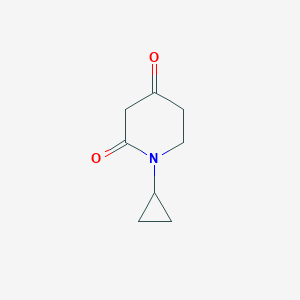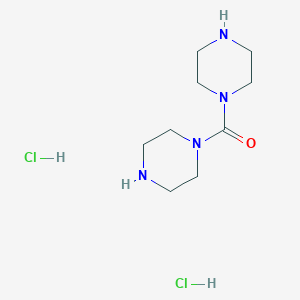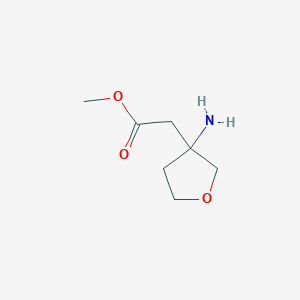
1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride
Descripción general
Descripción
“1-(2,2,2-Trifluoroethyl)piperazine” is a chemical compound with the CAS Number 13349-90-1 . It has a molecular weight of 168.16 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)piperazine” is1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The boiling point of “1-(2,2,2-Trifluoroethyl)piperazine” is 151-152 °C . Its density is predicted to be 1.139±0.06 g/cm3 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The pKa is predicted to be 8.85±0.10 .Aplicaciones Científicas De Investigación
Piperazine derivatives are significant in the pharmaceutical industry, showcasing a wide range of therapeutic applications. A literature review reveals that piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its versatility in medicinal chemistry. Piperazine-based compounds are found in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the scaffold's broad potential in drug discovery. This review aims to provide insights into piperazine-based molecular fragments that would assist in rationally designing molecules for various diseases, emphasizing the flexibility of piperazines as a building block in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Safety and Hazards
The compound has been classified with the hazard statements H225-H302-H318 . This means it is highly flammable (H225), harmful if swallowed (H302), and causes serious eye damage (H318). The precautionary statements are P280-P305+P351+P338 , which involve wearing protective gloves/eye protection/face protection (P280), and specific measures to take if it gets in the eyes (P305+P351+P338).
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O2.ClH/c7-6(8,9)3-11-4(12)1-10-2-5(11)13;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUWULSJLWIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)


![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)









